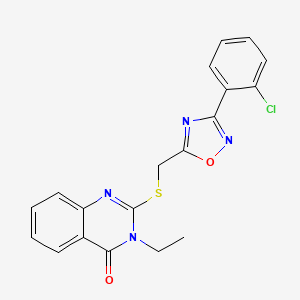

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one

CAS No.: 946328-45-6

Cat. No.: VC8454022

Molecular Formula: C19H15ClN4O2S

Molecular Weight: 398.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946328-45-6 |

|---|---|

| Molecular Formula | C19H15ClN4O2S |

| Molecular Weight | 398.9 g/mol |

| IUPAC Name | 2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one |

| Standard InChI | InChI=1S/C19H15ClN4O2S/c1-2-24-18(25)13-8-4-6-10-15(13)21-19(24)27-11-16-22-17(23-26-16)12-7-3-5-9-14(12)20/h3-10H,2,11H2,1H3 |

| Standard InChI Key | REEQBXVDFGWSKF-UHFFFAOYSA-N |

| SMILES | CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4Cl |

| Canonical SMILES | CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4Cl |

Introduction

The compound 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is a hybrid molecule combining two pharmacologically significant scaffolds: quinazolinone and 1,2,4-oxadiazole. These moieties are well-known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The integration of these two frameworks aims to enhance biological efficacy through potential synergistic effects.

Key Features of the Compound:

-

Quinazolinone Core: Known for its anticancer activity via mechanisms such as DNA repair enzyme inhibition and epidermal growth factor receptor (EGFR) inhibition .

-

1,2,4-Oxadiazole Moiety: Exhibits pharmacological activities like antibacterial, antifungal, anticancer, and anti-inflammatory effects. Its anticancer mechanism often involves tubulin polymerization inhibition .

Synthesis Pathway

The synthesis of this compound typically involves a multi-step reaction sequence:

-

Preparation of Quinazolinone Intermediate:

-

Formation of Oxadiazole Derivative:

-

Coupling Reaction:

Reaction Scheme

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Anthranilic acid + Formamide | Heat (125–130°C) | Quinazolinone intermediate |

| 2 | Hydrazide + Carboxylic acid | Cyclization in acidic medium | Oxadiazole derivative |

| 3 | Quinazolinone + Oxadiazole | Base (K₂CO₃), solvent (acetone) | Final compound |

Cytotoxicity Data:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | ~10 | Moderate activity |

| HeLa | ~7.52 | High activity |

Antimicrobial Potential

Quinazolinone derivatives with oxadiazole moieties have shown broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria as well as fungi. This activity is attributed to their ability to interfere with bacterial DNA synthesis .

Antimicrobial Spectrum:

| Organism Type | Examples | Activity Level |

|---|---|---|

| Gram-positive bacteria | S. aureus, S. pyogenes | High |

| Gram-negative bacteria | E. coli, P. aeruginosa | Moderate |

| Fungi | C. albicans, A. niger | Moderate |

Structural Insights

The compound's structure features a quinazolinone core substituted at the 2-position with a thioether-linked oxadiazole moiety containing a chlorophenyl group.

Spectroscopic Characterization:

-

IR Spectroscopy:

-

NMR Spectroscopy:

Molecular Modeling Studies

Molecular docking studies suggest that this compound exhibits strong binding affinity to EGFR and tubulin polymerization sites due to its hydrogen bonding and hydrophobic interactions facilitated by the oxadiazole and quinazolinone moieties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume